5-Benzyl-4-butylimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-4-butyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-3-9-13-14(16-11-15-13)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXHSCDLAZGQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446078 | |
| Record name | 5-BENZYL-4-BUTYLIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146953-87-9 | |
| Record name | 5-BENZYL-4-BUTYLIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Benzyl 4 Butylimidazole
Foundational Strategies for Imidazole (B134444) Ring Construction
The formation of the imidazole ring itself is a well-established field, with several named reactions providing robust pathways to a wide variety of substituted derivatives. These methods assemble the five-membered ring from acyclic precursors.
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. wikipedia.org This approach is valued for its atomic economy and for rapidly building molecular complexity. mdpi.com
The most classic MCR for imidazole synthesis is the Debus-Radziszewski reaction, first reported in 1858. wikipedia.orgmdpi.com This reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) (or a primary amine) to form the imidazole ring. wikipedia.orgmdpi.com For the synthesis of 5-benzyl-4-butylimidazole, a hypothetical Radziszewski approach would involve the condensation of 3,4-octanedione (as the butyl-containing 1,2-dicarbonyl), phenylacetaldehyde (B1677652) (as the precursor to the benzyl (B1604629) group), and ammonia.
The general scheme for this reaction is presented below:
Table 1: Proposed Precursors for Radziszewski Synthesis of this compound| Role | Precursor | Resulting Substituent |
|---|---|---|
| 1,2-Dicarbonyl | 3,4-Octanedione | Butyl group at C-4 |
| Aldehyde | Phenylacetaldehyde | Benzyl group at C-5 |
Modern variations of this reaction often employ catalysts and alternative reaction conditions, such as microwave irradiation or ultrasound, to improve yields and reduce reaction times. mdpi.comijprajournal.com
Another significant MCR is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.org The three-component version of this reaction (vL-3CR) involves an aldehyde, a primary amine, and TosMIC. organic-chemistry.org This method typically yields 1,4- or 1,5-disubstituted imidazoles. A variation could potentially be adapted to produce 4,5-disubstituted imidazoles by reacting an appropriate imine with TosMIC. nih.gov The reaction proceeds via the in-situ formation of an aldimine, followed by a stepwise cycloaddition of the TosMIC anion and subsequent elimination of toluenesulfinic acid to form the aromatic imidazole ring. organic-chemistry.orgnih.gov
Stepwise cyclization reactions provide a high degree of control over the final substitution pattern. A common method involves the reaction of an α-halo ketone with an amidine. scribd.com In this approach, one of the substituents (benzyl or butyl) would be present on the α-halo ketone, and the other would be part of the amidine. For instance, 1-bromo-1-phenyl-2-propanone could be reacted with valeramidine, followed by cyclization and dehydration.
Another classical method involves the condensation of an aminonitrile with an aldehyde. scribd.com The cyclization of α-acylaminoketones in the presence of ammonium (B1175870) acetate (B1210297) is also a viable route to form substituted imidazoles. scribd.com These methods are foundational and offer multiple pathways to assemble the imidazole core with the desired substituents by carefully selecting the appropriate precursors.
The use of catalysts has significantly advanced imidazole synthesis, offering milder reaction conditions, improved yields, and better selectivity. Both homogeneous and heterogeneous catalysts are employed. For instance, the Radziszewski reaction can be catalyzed by various acids or metal complexes. Zirconium (IV) acetylacetonate (B107027) (Zr(acac)₄) has been used to catalyze the condensation of benzil, aldehydes, and ammonium acetate under ultrasound irradiation, achieving high yields in short reaction times. mdpi.com Other reported catalysts for MCRs include lactic acid, Amberlyst A-15, and various nanoparticles like CoFe₂O₄@SiO₂. mdpi.comijprajournal.com
Diruthenium(II) catalysts have been employed in a "borrowing hydrogen" process, enabling the synthesis of NH-imidazoles with regioselective substitution at the C-2, C-4, and C-5 positions from benzylic alcohols and 1,2-diketones. mdpi.com The use of microwave assistance, often in solvent-free conditions, has also become a popular strategy to accelerate these catalytic reactions, aligning with the principles of green chemistry. ijprajournal.com
Table 2: Examples of Catalytic Systems in Imidazole Synthesis
| Catalyst | Reaction Type | Conditions | Key Advantages |
|---|---|---|---|
| Zirconium (IV) acetylacetonate | Radziszewski-type | Ultrasound, EtOH | Green method, high yield, short reaction time mdpi.com |
| Lactic Acid | Radziszewski-type | 160°C | Biodegradable catalyst ijprajournal.com |
| Diruthenium(II) complex | Borrowing Hydrogen | Aerobic conditions | Regioselective, tolerant of various functional groups mdpi.com |
| CoFe₂O₄@SiO₂ NPs | Radziszewski-type | 120°C | Reusable magnetic catalyst, high yields mdpi.com |
Regioselective Introduction of Substituents on the Imidazole Core
An alternative to building the ring from scratch is the direct functionalization of a pre-formed imidazole core. This strategy relies on controlling the regioselectivity of C-H activation or by directing substitution using pre-installed functional groups like halogens. The inherent electronic properties of the imidazole ring dictate its reactivity: the C-5 position is generally the most susceptible to electrophilic substitution, while the C-2 proton is the most acidic. nih.gov The C-4 position is often the least reactive toward direct C-H functionalization. nih.gov
Introducing alkyl groups like butyl onto an imidazole ring via direct C-H functionalization is less common than arylation or alkenylation. Most synthetic routes that incorporate C-alkyl groups do so during the ring construction phase. For example, the synthesis of 4,5-di-t-butylimidazole was achieved through a ring synthesis strategy, not by alkylating imidazole itself. rsc.org
However, modern cross-coupling methods could provide a viable route. A strategy would involve starting with a halogenated imidazole, such as 4-bromoimidazole or 5-bromoimidazole. This halo-imidazole could then undergo a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi, or Kumada coupling) with a butyl-containing organometallic reagent, such as butylboronic acid or butylzinc chloride. The choice of catalyst, ligand, and reaction conditions would be critical to ensure efficient coupling and prevent side reactions.
Direct C-H alkylation is an emerging field, but it often requires specific directing groups or specialized catalysts and may not be regioselective for the C-4 position.
The introduction of a benzyl group, a specific type of arylation, onto the imidazole core is more established. Palladium-catalyzed direct C-H arylation reactions are known to selectively functionalize the C-5 position of N-substituted imidazoles due to favorable electronic effects. nih.gov This process typically involves reacting the N-protected imidazole with a benzyl halide or a related benzylating agent in the presence of a palladium catalyst and a suitable base.
Nickel-catalyzed C-H coupling reactions have also been developed, primarily for the arylation and alkenylation of the C-2 position. elsevierpure.comnih.gov However, modifications to the ligand and reaction conditions can influence the regioselectivity, and protocols for C-4/C-5 functionalization have been reported. nih.gov For example, the use of a Ni(OTf)₂/dcype catalytic system in t-amyl alcohol has proven effective for the C-H arylation of various imidazoles. nih.gov
The synthesis of compounds with a similar substitution pattern, such as 2-substituted-4-benzyl-5-methylimidazoles, further supports the feasibility of these approaches, although these are often constructed via ring-forming reactions from precursors like 1-phenyl-1,2-propanedione. nih.gov
Targeted Synthesis of this compound
Design of Synthetic Routes and Key Precursors
A logical synthetic strategy for this compound is the application of the Debus-Radziszewski imidazole synthesis. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. wikipedia.orghandwiki.org For the synthesis of the target molecule, the precursors can be strategically chosen to introduce the desired butyl and benzyl substituents at the C4 and C5 positions of the imidazole ring.
The key precursors for this proposed synthetic route are:
2,3-Hexanedione: This 1,2-dicarbonyl compound would serve as the backbone for the imidazole ring and provide the butyl group at the C4 position.
Phenylacetaldehyde: This aldehyde would introduce the benzyl group at the C5 position of the imidazole ring.
Ammonium Acetate: This reagent serves as the source of ammonia, providing the two nitrogen atoms required for the formation of the imidazole heterocycle.
| Precursor | Role in Synthesis |
| 2,3-Hexanedione | Provides the C4-C5 bond and the butyl substituent. |
| Phenylacetaldehyde | Provides the C2 carbon and the benzyl substituent. |
| Ammonium Acetate | Source of the two nitrogen atoms for the imidazole ring. |
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of the Debus-Radziszewski synthesis can be significantly influenced by the reaction conditions. ijprajournal.com Historically, this reaction has been associated with low yields and the formation of side products. ijprajournal.com However, modern advancements have introduced various catalysts and optimized conditions to improve the outcomes.
Catalyst Systems: A range of catalysts have been shown to effectively promote the synthesis of substituted imidazoles. These include:
Lewis Acids: Zinc chloride (in a low-melting mixture with urea) has been used as a catalyst, leading to excellent yields. ijprajournal.com
Brønsted Acids: Lactic acid and boric acid have been employed as biodegradable and efficient catalysts. ijprajournal.com Boric acid (5 mol%) in aqueous media under ultrasound irradiation has been reported to give quantitative yields. ijprajournal.com
Heterogeneous Catalysts: Silicotungstic acid (7.5 mol%) has demonstrated high efficacy. ijprajournal.com
Basic Catalysts: Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used, with DABCO providing superior yields compared to other bases like triethylamine (B128534) and piperidine. ijprajournal.com
Reaction Conditions: The choice of solvent and energy source also plays a crucial role in optimizing the synthesis.
Solvents: While the reaction can be carried out in various solvents like ethanol (B145695), the use of greener media such as ethanol-water mixtures or even solvent-free conditions has been explored. ijprajournal.com Glycerol has also been utilized as a green solvent. researchgate.net
Temperature: The reaction temperature can be a critical parameter, with many procedures involving heating at reflux or elevated temperatures (e.g., 160°C with lactic acid). ijprajournal.com
Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods, often under solvent-free conditions. ijprajournal.commdpi.com
Ultrasound Irradiation: Sonication is another energy-efficient method that can enhance reaction rates and yields, particularly when combined with suitable catalysts like boric acid in aqueous media. ijprajournal.commdpi.com
| Parameter | Condition | Potential Outcome |
| Catalyst | Boric Acid (5 mol%) | High yield in aqueous media with ultrasound. ijprajournal.com |
| Silicotungstic Acid (7.5 mol%) | High yield in ethanol at reflux. ijprajournal.com | |
| DABCO | Excellent yield in t-butanol. ijprajournal.com | |
| Solvent | Ethanol, Ethanol/Water | Good yields, environmentally benign options. ijprajournal.com |
| Solvent-free | Green chemistry approach, often with microwave. ijprajournal.com | |
| Energy Source | Conventional Heating (Reflux) | Standard method, may require longer reaction times. mdpi.com |
| Microwave Irradiation | Reduced reaction time, improved yield. ijprajournal.commdpi.com | |
| Ultrasound Irradiation | Enhanced reaction rate and yield. ijprajournal.commdpi.com |
Isolation and Purification Techniques for this compound
Following the synthesis, a systematic approach is necessary to isolate and purify the target compound, this compound, from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.
Initial Work-up: The initial isolation procedure typically involves quenching the reaction and performing an extraction. If the reaction is conducted in a non-aqueous solvent, it might be diluted with an organic solvent like ethyl acetate and washed with water or a saturated sodium bicarbonate solution to remove any acidic catalysts and water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and the solvent is removed under reduced pressure.
Purification Techniques:
Crystallization: This is a common and effective method for purifying solid imidazole derivatives. google.com The crude product can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane (B92381)/ethyl acetate mixtures) and allowed to cool slowly, leading to the formation of crystals of the purified compound.
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a powerful technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is chosen based on the polarity of the target compound and impurities, as determined by thin-layer chromatography (TLC). The fractions containing the pure product are then collected and the solvent evaporated.
Acid-Base Extraction: Since imidazoles are basic, they can be selectively extracted from an organic solution into an acidic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the pH of the aqueous layer is adjusted to be basic, causing the imidazole to precipitate or allowing it to be extracted back into an organic solvent. This method can be particularly useful for separating the product from non-basic byproducts. google.com
| Technique | Description | Application |
| Extraction | Separation of the crude product from the reaction mixture using immiscible solvents. | Initial work-up to remove catalysts and water-soluble impurities. |
| Crystallization | Purification of solid compounds based on differences in solubility. | Primary method for purifying the final solid product. google.com |
| Column Chromatography | Separation of components of a mixture based on their differential adsorption onto a stationary phase. | Used when crystallization is ineffective or for separating compounds with similar polarities. |
| Acid-Base Extraction | Separation based on the acidic or basic properties of the compound. | Can be used to selectively isolate the basic imidazole product. google.com |
Stereochemical Control in this compound Synthesis (If Applicable)
In the context of the proposed synthesis of this compound via the Debus-Radziszewski reaction using 2,3-hexanedione, phenylacetaldehyde, and ammonium acetate, the issue of stereochemical control is not applicable. The final product, this compound, does not possess any chiral centers. The carbon atoms of the imidazole ring are sp²-hybridized and planar, and the substituents, a benzyl group and a butyl group, are attached to these carbons. Neither the benzyl nor the butyl group, as attached, creates a stereocenter in the final molecule. Therefore, the synthesis will result in a single, achiral product, and no stereoisomers (enantiomers or diastereomers) are formed. Consequently, methods for stereochemical control are not required for this specific synthetic route to this particular compound.
Chemical Reactivity and Transformation Pathways of 5 Benzyl 4 Butylimidazole
Electrophilic Aromatic Substitution on the Imidazole (B134444) Ring of 5-Benzyl-4-butylimidazole
The imidazole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. globalresearchonline.netslideshare.net In this compound, the presence of the electron-donating butyl and benzyl (B1604629) groups at the C-4 and C-5 positions, respectively, further increases the electron density of the heterocyclic ring, enhancing its reactivity towards electrophiles.
Typically, electrophilic substitution on the imidazole ring occurs at the C-4 or C-5 positions. However, since these positions are already occupied in this compound, substitution is directed to the C-2 position. The C-2 carbon is the only available position on the imidazole ring for such reactions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, which would yield the corresponding 2-substituted derivatives.
Table 1: Potential Electrophilic Substitution Reactions at the C-2 Position
| Reaction Type | Reagents | Expected Product |
| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-5-benzyl-4-butylimidazole |
| Bromination | Br₂ / FeBr₃ | 2-Bromo-5-benzyl-4-butylimidazole |
| Chlorination | Cl₂ / AlCl₃ | 2-Chloro-5-benzyl-4-butylimidazole |
| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl-5-benzyl-4-butylimidazole |
Nucleophilic Reactivity of the Imidazole Core
The nucleophilic character of the this compound is primarily centered on the pyridine-like nitrogen atom at the N-3 position. This nitrogen possesses a lone pair of electrons in an sp²-hybridized orbital, making it a Lewis base and a nucleophile. It can readily react with acids to form imidazolium (B1220033) salts or with alkylating agents to form quaternary imidazolium salts.
While the imidazole ring itself is generally resistant to nucleophilic aromatic substitution due to its high electron density, such reactions can occur at the C-2 position if the ring is activated by strongly electron-withdrawing groups. slideshare.net For the parent this compound, direct nucleophilic attack on a ring carbon is unfavorable.
Reactivity of the Benzyl Moiety in this compound
The benzyl group attached at the C-5 position contains two reactive sites: the aromatic phenyl ring and the benzylic methylene (B1212753) (-CH₂-) bridge.
Phenyl Ring: The phenyl ring can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The imidazole-containing substituent acts as an ortho-, para-directing group, activating the ring for these transformations.
Benzylic Methylene Group: The C-H bonds of the methylene group are known as benzylic hydrogens and are significantly weaker than typical alkane C-H bonds. This makes them susceptible to oxidation and radical reactions. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon to a carbonyl group, transforming the benzyl substituent into a benzoyl group. researchgate.netnih.gov Furthermore, the benzylic proton is acidic enough to be removed by a strong base, such as n-butyllithium (n-BuLi), to form a resonance-stabilized carbanion. nsf.gov This anion can then react with various electrophiles to introduce new functional groups at the benzylic position. nsf.gov
Reactivity of the Butyl Side Chain in this compound
The n-butyl group at the C-4 position is a saturated alkyl chain and represents the least reactive portion of the molecule. Its C-H bonds are relatively strong, and it does not typically participate in ionic reactions under mild conditions. The primary mode of reactivity for the butyl chain is through free-radical pathways, such as free-radical halogenation initiated by UV light. This type of reaction generally leads to a mixture of halogenated products along the chain, although there may be a slight preference for substitution at the C-1' position (alpha to the imidazole ring) due to stabilization of the resulting radical. acs.org
Derivatization and Functionalization of this compound
Both nitrogen atoms of the imidazole ring can be targets for derivatization.
N-3 Alkylation/Acylation: As the most nucleophilic site, the N-3 nitrogen can be readily alkylated with alkyl halides (e.g., methyl iodide, benzyl bromide) or acylated with acyl chlorides or anhydrides. Alkylation results in the formation of 1,3-disubstituted imidazolium salts, which are a class of ionic liquids.
N-1 Deprotonation and Substitution: The N-H proton at the N-1 position is weakly acidic and can be removed by a suitable base (e.g., sodium hydride, NaH) to form an imidazolide (B1226674) anion. This anion is a potent nucleophile and can react with a wide range of electrophiles, allowing for the introduction of various substituents specifically at the N-1 position. acs.org Regioselective N-alkylation is a crucial strategy in the synthesis of complex imidazole derivatives. clockss.orgnih.gov
Table 2: Representative N-Functionalization Reactions
| Nitrogen Atom | Reaction Type | Reagents | Expected Product |
| N-3 | Alkylation | CH₃I | 5-Benzyl-4-butyl-3-methyl-1H-imidazol-3-ium iodide |
| N-1 | Deprotonation/Alkylation | 1. NaH 2. CH₃CH₂Br | 1-Ethyl-5-benzyl-4-butylimidazole |
| N-1 | Deprotonation/Acylation | 1. NaH 2. (CH₃CO)₂O | 1-Acetyl-5-benzyl-4-butylimidazole |
The benzyl group offers significant opportunities for structural modification, serving as a handle for further derivatization.
Oxidation: A key transformation is the oxidation of the benzylic methylene group to a carbonyl, converting the 5-benzyl substituent to a 5-benzoyl group. This introduces a ketone functionality, which can then undergo further reactions such as reduction to a secondary alcohol or conversion to an oxime or hydrazone. libretexts.orgresearchgate.netnih.gov
Substitution via Lithiation: As previously mentioned, deprotonation of the benzylic position with a strong base generates a nucleophilic carbon center. nsf.gov Quenching this lithiated intermediate with different electrophiles provides a powerful method for creating new carbon-carbon or carbon-heteroatom bonds at this position.
Table 3: Derivatization via the Benzyl Moiety
| Reaction Type | Site | Reagents | Expected Functional Group Transformation |
| Oxidation | Benzylic CH₂ | KMnO₄, heat | -CH₂-Ph → -C(=O)-Ph |
| Lithiation & Alkylation | Benzylic CH₂ | 1. n-BuLi 2. CH₃I | -CH₂-Ph → -CH(CH₃)-Ph |
| Lithiation & Aldehyde Addition | Benzylic CH₂ | 1. n-BuLi 2. R-CHO | -CH₂-Ph → -CH(CH(OH)R)-Ph |
| Nitration | Phenyl Ring | HNO₃ / H₂SO₄ | Introduction of -NO₂ at ortho/para positions |
Modifications of the Butyl Chain
The n-butyl group at the C4 position of the imidazole ring is a primary site for chemical modification, offering several pathways for functionalization. These transformations typically involve reactions that target the C-H bonds of the alkyl chain.
Oxidative Transformations:
One of the most common modifications of alkyl side chains on heterocyclic rings is oxidation. This can be achieved through various chemical and biological methods.
Enzymatic Hydroxylation: In biological systems, or through biomimetic catalysis, the butyl chain of this compound is susceptible to hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. metabolon.commdpi.com These enzymes are crucial in drug metabolism and typically introduce a hydroxyl group at the terminal (ω) or sub-terminal (ω-1) positions of the alkyl chain due to the accessibility of these sites. researchgate.net This biotransformation would yield hydroxylated metabolites, increasing the polarity of the parent compound.
ω-hydroxylation: Introduction of a hydroxyl group at the terminal carbon (C4') of the butyl chain to form 5-benzyl-4-(4-hydroxybutyl)imidazole.
ω-1 hydroxylation: Introduction of a hydroxyl group at the sub-terminal carbon (C3') of the butyl chain to form 5-benzyl-4-(3-hydroxybutyl)imidazole.
The regioselectivity of this enzymatic process is dependent on the specific CYP isozyme involved.
| Reaction Type | Position of Modification | Potential Product | Reagent/System |
| Enzymatic Hydroxylation | Terminal (ω) | 5-Benzyl-4-(4-hydroxybutyl)imidazole | Cytochrome P450 Enzymes |
| Enzymatic Hydroxylation | Sub-terminal (ω-1) | 5-Benzyl-4-(3-hydroxybutyl)imidazole | Cytochrome P450 Enzymes |
Interactive Data Table: Potential Hydroxylation Products of this compound Users can filter by reaction type to see the corresponding products.
Free Radical Halogenation:
The butyl chain can also be functionalized through free-radical halogenation, a classic reaction for alkanes and alkyl-substituted aromatic compounds initiated by UV light or radical initiators. wikipedia.orgpearson.com The regioselectivity of this reaction is governed by the stability of the resulting carbon radical intermediate. The order of radical stability is benzylic > tertiary > secondary > primary.
In the case of this compound, the benzylic position on the benzyl substituent is the most reactive site for hydrogen abstraction. However, focusing solely on the butyl chain, the secondary carbons (C1', C2', and C3') are more susceptible to halogenation than the primary terminal carbon (C4'). This would lead to a mixture of halogenated products on the butyl chain, with substitution at the C1' position being favored due to its proximity to the imidazole ring which can offer some stabilization.
| Reaction Type | Reagents | Potential Major Product (on butyl chain) | Reaction Conditions |
| Free Radical Bromination | N-Bromosuccinimide (NBS) | 5-Benzyl-4-(1-bromobutyl)imidazole | UV light or radical initiator (e.g., AIBN) |
| Free Radical Chlorination | Cl2 | Mixture of chlorinated isomers | UV light |
Interactive Data Table: Potential Free-Radical Halogenation Products on the Butyl Chain Users can sort the table by reaction type or reagents.
Thermal and Photochemical Reactivity Mechanisms of this compound
The presence of both a benzyl group and an imidazole ring suggests that this compound will exhibit interesting thermal and photochemical reactivity.
Thermal Reactivity:
The thermal stability of imidazole derivatives is influenced by the nature of their substituents. For alkyl-substituted imidazoles, the thermal degradation often involves the fragmentation of the alkyl chains. lew.ro The benzyl group, however, introduces a point of relative weakness at the benzylic C-N bond.
Upon heating, the most likely initial fragmentation pathway for this compound would be the homolytic cleavage of the bond between the benzyl group and the imidazole ring. This would generate a stable benzyl radical and a 4-butylimidazol-5-yl radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules in the medium.
Another potential thermal degradation pathway involves the fragmentation of the butyl chain, following principles similar to those observed in the mass spectrometry of alkanes, where cleavage at C-C bonds leads to smaller alkyl fragments. chemguide.co.uklibretexts.org
| Thermal Process | Bond Cleaved | Initial Products | Anticipated Temperature Range |
| Benzylic C-N Bond Homolysis | C5-CH2Ph | Benzyl radical + 4-Butylimidazol-5-yl radical | High Temperature |
| Butyl Chain Fragmentation | C-C bonds within the butyl chain | Various smaller alkyl radicals and imidazole derivatives | High Temperature |
Interactive Data Table: Potential Thermal Degradation Pathways This table outlines the initial steps in the thermal decomposition of the compound.
Photochemical Reactivity:
The photochemical behavior of this compound is expected to be influenced by the UV absorption characteristics of the imidazole and benzyl chromophores.
Photocleavage of the Benzyl Group: N-benzyl derivatives of various nitrogen-containing heterocycles are known to undergo photochemical cleavage of the C-N bond upon UV irradiation. researchgate.net This process typically proceeds via a homolytic cleavage, similar to the thermal pathway, generating a benzyl radical and an imidazolyl radical. The presence of the aromatic benzyl group facilitates the absorption of UV light, leading to this fragmentation.
Imidazole Ring Rearrangement: Substituted imidazoles themselves can undergo photochemical rearrangements. acs.org Upon excitation, the imidazole ring can isomerize to different substitution patterns. However, the presence of the benzyl group and its propensity for cleavage might make this a less dominant pathway.
Photooxidation: In the presence of oxygen and a photosensitizer, photooxidation reactions can occur. For imidazole derivatives, this can lead to the formation of various oxidized products. mdpi.com
| Photochemical Process | Wavelength | Proposed Mechanism | Potential Products |
| Benzylic C-N Bond Cleavage | UV | Homolytic bond cleavage | Benzyl radical + 4-Butylimidazol-5-yl radical |
| Imidazole Ring Rearrangement | UV | Isomerization | Isomeric substituted imidazoles |
Interactive Data Table: Potential Photochemical Reactions This table summarizes the likely photochemical transformation pathways.
Advanced Characterization and Spectroscopic Analysis of 5 Benzyl 4 Butylimidazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Benzyl-4-butylimidazole in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the different types of protons and their neighboring environments.
Imidazole (B134444) Ring Protons: The single proton on the imidazole ring (at the C2 position) would likely appear as a singlet in the aromatic region, typically around 7.5-8.0 ppm. The proton attached to the nitrogen (N-H) would also be a singlet, but its chemical shift can be highly variable (typically 10-13 ppm) and may be broadened due to exchange with the solvent. rsc.org
Benzyl (B1604629) Group Protons: The five protons of the phenyl ring would likely appear as a multiplet in the range of 7.2-7.4 ppm. The two benzylic protons (CH₂) would resonate as a singlet further upfield, expected around 4.0-5.0 ppm. rsc.org
Butyl Group Protons: The protons of the n-butyl group would exhibit characteristic splitting patterns. The terminal methyl (CH₃) group would be a triplet, while the three methylene (B1212753) (CH₂) groups would appear as multiplets (a triplet and two sextets or complex multiplets). rsc.orgsapub.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.
Imidazole Ring Carbons: The three carbon atoms of the imidazole ring are expected to resonate in the range of 115-145 ppm. The C2 carbon typically appears at the lower field end of this range. mdpi.com Due to tautomerism in unsymmetrically substituted imidazoles, some carbon signals might be difficult to detect or appear broadened. mdpi.com
Benzyl Group Carbons: The six carbons of the phenyl ring would show signals in the aromatic region (125-140 ppm), with the ipso-carbon (the one attached to the imidazole ring) being distinct. The benzylic carbon (CH₂) would be found further upfield, typically around 30-40 ppm.
Butyl Group Carbons: The four carbons of the butyl chain would appear in the aliphatic region of the spectrum (10-40 ppm). rsc.orgsapub.org
Advanced 2D NMR Techniques: To definitively assign all proton and carbon signals and to understand the molecule's conformation, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be particularly valuable for conformational analysis, revealing through-space interactions between protons, such as those between the benzyl and butyl groups, which would indicate their relative spatial orientation. nih.govresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole C2-H | 7.5 - 8.0 | Singlet |
| Imidazole N-H | 10.0 - 13.0 | Broad Singlet |
| Benzyl-Aromatic | 7.2 - 7.4 | Multiplet |
| Benzyl-CH₂ | 4.0 - 5.0 | Singlet |
| Butyl-CH₂ (α) | 2.5 - 2.8 | Triplet |
| Butyl-CH₂ (β) | 1.5 - 1.8 | Sextet |
| Butyl-CH₂ (γ) | 1.2 - 1.5 | Sextet |
| Butyl-CH₃ | 0.8 - 1.0 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Imidazole C2 | 135 - 145 |
| Imidazole C4 | 125 - 135 |
| Imidazole C5 | 115 - 125 |
| Benzyl-Aromatic | 125 - 140 |
| Benzyl-CH₂ | 30 - 40 |
| Butyl-CH₂ (α) | 25 - 35 |
| Butyl-CH₂ (β) | 20 - 30 |
| Butyl-CH₂ (γ) | 15 - 25 |
| Butyl-CH₃ | 10 - 15 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the different parts of the molecule.
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations from the benzyl and imidazole rings would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and benzyl methylene groups would be observed just below 3000 cm⁻¹. theaic.org
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic ring and the C=N bonds within the imidazole ring would be found in the 1400-1650 cm⁻¹ region. researchgate.netscirp.org
C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic rings would be present in the fingerprint region (below 1400 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds.
The symmetric stretching of the aromatic rings would be expected to give strong signals in the Raman spectrum. researchgate.netacs.org
The C-C stretching of the butyl chain would also be observable. The combination of IR and Raman spectra would allow for a comprehensive analysis of the vibrational modes and confirmation of the presence of all key functional groups. nih.gov
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Imidazole N-H | Stretching | 3100 - 3300 (Broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=C / C=N | Ring Stretching | 1400 - 1650 |
| C-H | Bending | < 1400 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 228.32 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 228. The fragmentation of this molecular ion would likely proceed through several predictable pathways:
Benzylic Cleavage: The most common fragmentation would likely be the cleavage of the bond between the benzyl group and the imidazole ring, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. This is a very common fragmentation pattern for compounds containing a benzyl group. whitman.edulibretexts.org
Loss of the Butyl Group: Cleavage of the butyl group could occur, leading to a fragment ion corresponding to the loss of a butyl radical (C₄H₉•, mass 57), resulting in a peak at m/z 171. Further fragmentation of the butyl chain itself could also produce smaller aliphatic fragments. libretexts.org
Ring Fragmentation: The imidazole ring itself could undergo fragmentation, although this is typically less favorable than the cleavage of the substituents.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of the molecule. nih.gov Tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation pathways by isolating the molecular ion and inducing its fragmentation. nih.gov
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Identity |
|---|---|
| 228 | [M]⁺ (Molecular Ion) |
| 171 | [M - C₄H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
X-ray Crystallography for Solid-State Molecular Structure Determination
Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. nih.gov This technique would allow for the precise determination of:
Bond Lengths and Angles: The exact lengths of all covalent bonds and the angles between them would be determined with high precision. sapub.orgresearchgate.net
Conformation: The three-dimensional arrangement of the atoms, including the rotational conformation of the butyl chain and the orientation of the benzyl group relative to the imidazole ring, would be elucidated. sapub.orgresearchgate.net
Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal any intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group or π-π stacking between the aromatic rings. researchgate.net
The crystal structure of other substituted imidazoles has been successfully determined, providing valuable insights into their solid-state conformations and packing. najah.eduresearchgate.net A similar analysis of this compound would provide an unambiguous structural benchmark.
Chiroptical Spectroscopy (If Applicable for Chiral Derivatives)
This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the benzylic carbon or the butyl chain, then chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be applicable. nih.gov
These techniques measure the differential absorption of left and right circularly polarized light and are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. nih.govrsc.org For a hypothetical chiral derivative of this compound, CD spectroscopy could be used to:
Determine the Absolute Configuration: By comparing the experimental CD spectrum to that predicted by quantum chemical calculations, the absolute stereochemistry of the chiral center could be determined. researchgate.netnih.gov
Study Conformational Changes: CD is sensitive to conformational changes that alter the spatial relationship between chromophores. researchgate.net
The study of chiral imidazole derivatives using chiroptical methods has been reported, demonstrating the utility of these techniques for stereochemical analysis in this class of compounds. rsc.org
Computational Chemistry and Theoretical Investigations of 5 Benzyl 4 Butylimidazole
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and preferred geometry.
Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure and optimized geometry of molecules. nih.govuni-greifswald.de For 5-Benzyl-4-butylimidazole, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G**, are used to find the most stable three-dimensional conformation. nih.govniscpr.res.in
The process involves geometry optimization, where the bond lengths, bond angles, and dihedral angles of the molecule are systematically adjusted to find the arrangement with the lowest total energy. niscpr.res.in Key structural parameters for this compound that are determined include the planarity of the imidazole (B134444) ring and the relative orientations of the benzyl (B1604629) and butyl substituents. The flexibility of the butyl chain and the rotational freedom of the benzyl group mean the molecule can exist in several low-energy conformations. DFT calculations can identify the global minimum energy structure as well as other local minima, providing a detailed picture of the molecule's preferred shape. uni-greifswald.de
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-C2 (imidazole) | ~1.38 Å |
| Bond Length | C4-C5 (imidazole) | ~1.37 Å |
| Bond Angle | C5-N1-C2 (imidazole) | ~108° |
| Dihedral Angle | C(imidazole)-C(benzyl)-C(phenyl)-C(phenyl) | Variable (defines benzyl rotation) |
Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (S). nih.govnih.gov These descriptors provide quantitative measures of the molecule's stability and reactivity. researchgate.net
| Parameter | Symbol | Typical Value |
|---|---|---|
| HOMO Energy | EHOMO | -6.5 to -5.5 eV |
| LUMO Energy | ELUMO | -1.5 to -0.5 eV |
| Energy Gap | ΔE | ~5.0 eV |
| Electronegativity | χ | ~3.5 eV |
| Chemical Hardness | η | ~2.5 eV |
| Chemical Softness | S | ~0.4 eV-1 |
The Molecular Electrostatic Potential (MESP or ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. walisongo.ac.idnih.gov It is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. chemrxiv.org
Typically, red colors indicate regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. Blue colors represent regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. walisongo.ac.id For this compound, the MESP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, highlighting them as primary sites for hydrogen bonding and protonation. The hydrogen atoms on the imidazole ring and potentially on the benzyl group would exhibit positive potential (blue). nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and intermolecular interactions in a simulated environment (e.g., in solution). ed.ac.uk
For a flexible molecule like this compound, MD simulations can map the free energy landscape associated with the rotation of the benzyl group and the various conformations of the butyl chain. nih.govelifesciences.org These simulations can reveal the probabilities of different conformations existing at a given temperature and the energy barriers between them. rsc.org Furthermore, MD can be used to study how this compound interacts with other molecules, such as solvent molecules or biological receptors, by modeling non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking interactions between the benzyl and imidazole rings. ed.ac.uk
Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using quantum chemical methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. core.ac.uk Theoretical predictions of chemical shifts for this compound can aid in the assignment of complex experimental spectra. The accuracy of these predictions has improved significantly, with root-mean-square deviations between calculated and experimental values often falling below 0.2 ppm for ¹H and 2.0 ppm for ¹³C shifts. mdpi.comnih.gov
Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. nih.gov These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as C-H stretches, C=N stretches of the imidazole ring, and ring vibrations of the benzyl group. niscpr.res.in Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. niscpr.res.in
| Spectroscopy Type | Group/Atom | Predicted Value |
|---|---|---|
| 1H NMR | Imidazole C2-H | ~7.5-8.0 ppm |
| 13C NMR | Imidazole C2 | ~135-140 ppm |
| 13C NMR | Imidazole C4/C5 | ~115-130 ppm |
| IR Frequency | Aromatic C-H Stretch | ~3100 cm-1 |
| IR Frequency | Aliphatic C-H Stretch | ~2950 cm-1 |
| IR Frequency | C=C/C=N Ring Stretch | ~1500-1600 cm-1 |
Mechanistic Insights into Reactions Involving this compound from Computational Models
Computational models are instrumental in elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. nih.gov This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
For reactions involving this compound, such as N-alkylation, electrophilic substitution on the imidazole or benzyl ring, or metal-catalyzed cross-coupling, DFT calculations can be employed to:
Identify Transition States: Locate the highest-energy point along the reaction coordinate.
Calculate Activation Energies (ΔE‡): Determine the energy barrier that must be overcome for the reaction to proceed, which directly relates to the reaction rate.
These computational studies can differentiate between competing reaction pathways, rationalize observed product distributions, and predict the effect of substituents or catalysts on the reaction outcome. bris.ac.ukmit.edu
Applications and Research Directions of 5 Benzyl 4 Butylimidazole and Its Derivatives
Role as a Ligand in Metal Coordination Chemistry
There is no available information on the use of 5-Benzyl-4-butylimidazole as a ligand in metal coordination chemistry.
No studies detailing the synthesis and characterization of metal complexes involving this compound have been found.
There is no published research on the catalytic activity of metal complexes incorporating the this compound ligand.
Exploration as a Privileged Scaffold in Medicinal Chemistry Research
There is no available information on the exploration of this compound as a privileged scaffold in medicinal chemistry.
No structure-activity relationship studies for analogues of this compound are available in the scientific literature.
There is no research detailing the molecular interactions of this compound with any biological targets.
No publications on the rational design of bioactive derivatives based on the this compound scaffold could be located.
Potential in Advanced Materials Science
The unique molecular architecture of this compound, which combines a bulky, flexible butyl group with an aromatic benzyl (B1604629) moiety on an imidazole (B134444) core, presents a compelling platform for the development of advanced materials. The imidazole ring offers sites for N-alkylation to form ionic liquids or for coordination with metal centers, while the benzyl and butyl groups can be used to fine-tune properties such as solubility, thermal stability, and intermolecular interactions. These features position its derivatives as promising candidates for integration into functional polymers, energy storage systems, and optical materials.
Integration into Functional Polymers and Supramolecular Assemblies
The imidazole, benzyl, and butyl groups in this compound derivatives offer multiple non-covalent interaction modes, making them excellent building blocks for supramolecular assemblies and functional polymers. The benzyl group, with its aromatic ring, can participate in π-π stacking interactions, which are crucial for the self-assembly of complex, ordered structures scispace.comalfa-chemistry.com. These interactions can enhance the thermal stability and mechanical strength of materials alfa-chemistry.com.
The imidazole core itself is a versatile component for supramolecular chemistry. It can act as a ligand for metal coordination, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers scispace.com. The butyl group, being a flexible alkyl chain, can influence the solubility of the resulting polymers and introduce hydrophobic domains, which can direct the self-assembly process in solution scispace.com.
The incorporation of such imidazole derivatives into polymer backbones can create materials with tailored properties. For example, polymers functionalized with benzyl-containing side chains can be designed for specific biomedical applications, such as scaffolds for tissue engineering or as drug delivery vehicles nih.govmdpi.com. The ability to control cell adhesion and function can be achieved by tethering specific ligands to these functional groups nih.gov. The combination of hydrophobic interactions from the benzyl group and the coordination capabilities of the imidazole ring allows for the creation of complex, multi-level structures scispace.com.
Table 1: Influence of Functional Groups in Imidazole Derivatives on Polymer and Supramolecular Properties
| Functional Group | Interaction Type | Influence on Material Properties | Relevant Application Area |
|---|---|---|---|
| Benzyl Group | π-π Stacking, Hydrophobic | Enhances thermal stability, directs self-assembly, provides sites for functionalization. alfa-chemistry.com | Functional polymers, liquid crystals. |
| Imidazole Core | Metal Coordination, H-Bonding | Forms coordination polymers and MOFs, acts as a proton donor/acceptor. scispace.com | Catalysis, gas storage, sensors. |
| Butyl Group | van der Waals, Hydrophobic | Increases solubility in nonpolar solvents, introduces flexibility. scispace.com | Processable polymers, self-assembled monolayers. |
Applications in Ionic Liquids and Energy Storage
Derivatives of this compound are prime candidates for the synthesis of functionalized ionic liquids (ILs). By quaternizing one of the nitrogen atoms in the imidazole ring, imidazolium (B1220033) salts can be formed, which are a major class of ILs osti.govnih.gov. The presence of both a benzyl and a butyl group on the imidazole cation allows for precise tuning of the IL's physicochemical properties. The benzyl group, through π-π interactions, can influence the viscosity and thermal stability of the IL alfa-chemistry.com.
These tailored ILs have significant potential as electrolytes in energy storage devices like lithium-ion batteries and supercapacitors mdpi.com. Conventional organic carbonate electrolytes are often flammable and volatile, posing safety risks. Imidazolium-based ILs, by contrast, offer negligible vapor pressure, low flammability, and high thermal and electrochemical stability, making them safer alternatives mdpi.com. The structure of the cation is critical; the combination of the aromatic benzyl group and the aliphatic butyl chain can affect the IL's ionic conductivity and its interfacial properties with electrode materials, which are crucial for device performance mdpi.com.
Furthermore, these ILs can be used to create ionogels or polymer electrolytes by incorporating them into a polymer matrix. This imparts structural and mechanical integrity while maintaining the high ionic conductivity of the liquid, opening pathways for flexible and solid-state energy storage devices mdpi.commdpi.com.
Table 2: Properties of Imidazolium-Based Ionic Liquids for Energy Storage
| Cation Structure Feature | Effect on Ionic Liquid Property | Relevance to Energy Storage |
|---|---|---|
| Imidazolium Core | High electrochemical stability, good ionic conductivity. | Enables wide operating voltage windows in batteries and supercapacitors. mdpi.com |
| Benzyl Substituent | Increases thermal stability via π-π interactions; can enhance charge delocalization. alfa-chemistry.com | Improves safety and operational lifetime of devices. alfa-chemistry.com |
Exploration in Optical and Electronic Materials
The benzyl group within the this compound structure introduces electronic characteristics that are of interest for optical and electronic materials. Organic molecules containing benzyl moieties have been investigated for their nonlinear optical (NLO) properties. For instance, N-benzyl 2-methyl-4-nitroaniline (BNA) is known to exhibit a large quadratic optical nonlinearity and can be used for generating strong terahertz (THz) electromagnetic waves researchgate.net.
The NLO response in such organic materials is often linked to intramolecular charge transfer and the specific arrangement of molecules in the crystal lattice. The presence of the electron-rich benzyl group connected to the imidazole core in this compound derivatives could lead to interesting second-order NLO properties, provided the molecules crystallize in a non-centrosymmetric fashion researchgate.net. Intermolecular interactions, such as hydrogen bonds and π-π stacking involving the benzyl groups, can significantly influence the crystal packing and enhance these optical effects researchgate.net.
The exploration of these compounds could involve synthesizing derivatives with additional electron-donating or withdrawing groups to modulate their electronic structure and enhance their NLO response. Such materials could find applications in optical communications, frequency conversion, and THz imaging.
Table 3: Features of Benzyl-Containing Compounds in Optical Materials
| Compound Class | Key Structural Feature | Potential Optical/Electronic Property | Example Application |
|---|---|---|---|
| N-derivatives of nitroaniline | Benzyl group on an amine linked to a nitro-aromatic system. | Second-order nonlinear optics (NLO), THz wave generation. researchgate.net | Electro-optic modulators, THz spectroscopy. |
| Functionalized Imidazoles | Benzyl group on imidazole core. | Potential for NLO properties, charge transport. | Molecular electronics, photofunctional materials. |
| Poly(benzyl methacrylate) | Pendant benzyl groups on a polymer backbone. | Lower critical solution temperature (LCST) behavior, tunable refractive index. mdpi.com | Smart windows, sensors. |
Future Perspectives and Emerging Trends in 5 Benzyl 4 Butylimidazole Research
Innovations in Green and Sustainable Synthetic Methodologies
The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, and the synthesis of imidazole (B134444) derivatives is no exception. Future research on 5-Benzyl-4-butylimidazole is anticipated to focus on the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key innovations are expected in the following areas:
Catalytic Systems: The use of heterogeneous catalysts, such as zeolites and metal-organic frameworks, is a promising avenue for developing cleaner and more efficient syntheses of substituted imidazoles. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and operational costs. For instance, ZSM-11 zeolite has been demonstrated as an effective and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.gov Magnetic nanocatalysts are also gaining attention due to their high efficiency and simple recovery using an external magnet, contributing to more sustainable manufacturing processes. rsc.org
Alternative Reaction Media: The replacement of volatile and hazardous organic solvents with greener alternatives is a central theme in sustainable chemistry. Water, ionic liquids, and deep eutectic solvents are being explored as reaction media for imidazole synthesis. rsc.org Solvent-free reaction conditions, often coupled with microwave irradiation, have also been shown to be highly effective, leading to shorter reaction times, higher yields, and a significant reduction in waste. nih.govasianpubs.orgrsc.org
Energy-Efficient Synthesis: Microwave-assisted and ultrasonic-irradiated synthesis are emerging as energy-efficient alternatives to conventional heating methods. organic-chemistry.orgnih.gov These techniques can significantly accelerate reaction rates, often leading to higher yields and purities in a fraction of the time required by traditional methods.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Illustrative Catalyst/Condition |
| Heterogeneous Catalysis | Easy catalyst separation and reusability, reduced waste. | ZSM-11 zeolite, Magnetic nanoparticles (e.g., Ni0.5Zn0.5Fe2O4) nih.govrsc.org |
| Alternative Solvents | Reduced use of volatile organic compounds (VOCs), improved safety. | Water, Ionic Liquids, Solvent-free conditions rsc.orgasianpubs.org |
| Energy-Efficient Methods | Faster reaction times, lower energy consumption. | Microwave irradiation, Ultrasonic irradiation organic-chemistry.orgnih.gov |
Development of Advanced Functional Derivatives
The core structure of this compound offers a versatile scaffold for the development of advanced functional derivatives with tailored properties. Future research will likely focus on the strategic modification of the benzyl (B1604629) and butyl groups, as well as the imidazole ring itself, to fine-tune the compound's biological activity, material properties, and catalytic performance.
For instance, the introduction of various substituents on the benzyl ring could modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. Similarly, modifications to the butyl chain could influence the compound's lipophilicity and pharmacokinetic profile. The synthesis of a series of 2-substituted-4-benzyl-5-methylimidazoles has demonstrated how modifications to the imidazole core can lead to potent anti-cancer agents. nih.gov
Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new derivatives. researchgate.netresearchgate.net By systematically altering the structure of this compound and evaluating the resulting changes in its properties, researchers can identify key structural features responsible for its desired functions.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. premierscience.comcrimsonpublishers.comnih.govmdpi.comharvard.edu In the context of this compound research, these computational tools can significantly accelerate the design and optimization of novel derivatives.
Predictive Modeling: ML algorithms can be trained on existing datasets of imidazole derivatives to predict the biological activity, toxicity, and physicochemical properties of new, untested compounds. researchgate.netnih.govresearchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. By learning the underlying patterns in chemical data, these models can propose novel this compound derivatives that are optimized for specific applications.
QSAR Analysis: Quantitative Structure-Activity Relationship (QSAR) models, often developed using ML techniques, can provide valuable insights into the relationship between the chemical structure of a compound and its biological activity. researchgate.netmdpi.com This understanding can guide the rational design of more potent and selective derivatives.
| AI/ML Application | Potential Impact on this compound Research | Example Tools/Techniques |
| Predictive Modeling | Faster identification of promising derivatives with desired properties. | Deep learning, Support Vector Machines, Random Forests frontiersin.org |
| De Novo Design | Generation of novel and optimized molecular structures. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |
| QSAR Analysis | Rational design of more potent and selective compounds. | Machine learning-based QSAR modeling researchgate.netmdpi.com |
Exploration of Novel Interdisciplinary Applications
The versatile chemical nature of the imidazole scaffold suggests that this compound and its derivatives could find applications in a wide range of interdisciplinary fields beyond their traditional use in medicinal chemistry.
Future research is expected to explore the potential of this compound in:
Materials Science: Imidazole-based compounds are known to be effective corrosion inhibitors and have been used in the development of functional polymers and ionic liquids. The specific substitution pattern of this compound may impart unique properties that could be exploited in the design of advanced materials.
Catalysis: N-heterocyclic carbenes (NHCs) derived from imidazole salts are powerful organocatalysts for a variety of chemical transformations. Research into the synthesis and catalytic activity of NHCs derived from this compound could open up new avenues in catalysis.
Bioimaging: Fluorescent imidazole derivatives have been developed as probes for bioimaging applications. The benzyl and butyl groups of this compound could be functionalized with fluorophores to create novel imaging agents for studying biological processes.
Addressing Challenges in Scalability and Industrial Relevance
For any promising compound to have a real-world impact, its synthesis must be scalable, cost-effective, and industrially viable. A significant challenge in the future of this compound research will be the development of synthetic protocols that can be efficiently translated from the laboratory to an industrial scale.
This will require a focus on:
Process Optimization: Systematic optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading will be necessary to maximize yield and minimize costs.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The development of flow-based synthetic routes for this compound could significantly improve its industrial production.
Cost-Effective Starting Materials: The economic viability of any large-scale synthesis is heavily dependent on the cost of the starting materials. Research into alternative and more affordable sources for the precursors of this compound will be crucial for its commercialization.
By addressing these challenges, researchers can pave the way for the widespread application of this compound and its derivatives in various technological and biomedical fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
